2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride
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Overview
Description
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride is a chemical compound with the molecular formula C9H19ClO4S and a molecular weight of 258.76 g/mol . It is a sulfonyl chloride derivative, which is often used as an intermediate in organic synthesis due to its reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with 2-ethoxyethanol under controlled conditions . The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding sulfonic acid and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Bases: Pyridine or triethylamine are often used to neutralize the hydrochloric acid formed during reactions.
Major Products
Sulfonamides: Formed when reacting with amines.
Sulfonates: Formed when reacting with alcohols or thiols.
Scientific Research Applications
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride has various applications in scientific research, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Pharmaceuticals: Employed in the synthesis of potential drug candidates due to its reactivity and ability to form stable derivatives.
Material Science: Utilized in the preparation of functionalized materials and polymers.
Mechanism of Action
The mechanism of action of 2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It acts as an electrophile, reacting with nucleophiles to form sulfonamide or sulfonate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
Butane-1-sulfonyl chloride: A simpler sulfonyl chloride derivative with similar reactivity.
Methanesulfonyl chloride: Another sulfonyl chloride with a smaller molecular structure but similar chemical properties.
Uniqueness
2-((2-Ethoxyethoxy)methyl)butane-1-sulfonyl chloride is unique due to its ethoxyethoxy substituent, which provides additional reactivity and versatility in organic synthesis compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C9H19ClO4S |
---|---|
Molecular Weight |
258.76 g/mol |
IUPAC Name |
2-(2-ethoxyethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C9H19ClO4S/c1-3-9(8-15(10,11)12)7-14-6-5-13-4-2/h9H,3-8H2,1-2H3 |
InChI Key |
NCLFWYITGZEUQR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCCOCC)CS(=O)(=O)Cl |
Origin of Product |
United States |
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